2-(tert-butyl)-4-iodo-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

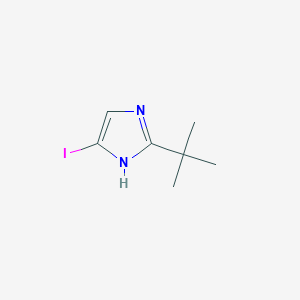

The compound “2-(tert-butyl)-4-iodo-1H-imidazole” is a type of organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a tert-butyl group and an iodine atom attached to it .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl groups and halogenation . For instance, the synthesis of 2-tert-butyl-4-methylphenol involves the alkylation of p-cresol with tert-butyl alcohol . Another method involves the nucleophilic replacement of an alkoxy group with t-BuLi to afford sterically hindered tert-butyl amino-di-tert-butyl- and tri-tert-butyl-cyanopyrrolo .Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl alcohol is characterized by a simple tertiary alcohol, with a formula of (CH3)3COH . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of tert-butyl groups. For example, di-tert-butyl peroxide can undergo thermal runaway reactions due to its general thermal instability or by reactive incompatibility in storage or operation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl alcohol include being a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Scientific Research Applications

Synthesis and Chemical Reactions

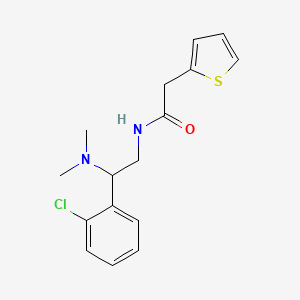

2-(tert-Butyl)-4-iodo-1H-imidazole and its derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, 4-tert-Butyl-1,3-dihydroimidazol-2-ones and 1,3-dihydroimidazol-2-thiones are synthesized from 1-amino-3,3-dimethylbutanone and can undergo alkylation reactions to produce compounds with potential anti-HTV activity, despite the initial derivatives showing no such activity (Loksha et al., 2003). Additionally, silylmethyl-substituted aziridine and azetidine are used in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of tert-butyl-imidazole derivatives in cycloaddition reactions (Yadav & Sriramurthy, 2005).

Metal Ion Removal and Detection

Imidazole derivatives have been explored for environmental applications, such as the removal of metal ions from aqueous solutions. Task-specific ionic liquids with imidazolium salts show potential for forming metal chelates with Cu(II), Ni(II), and Co(II), offering a method for the removal of these metal ions from water (Harjani et al., 2008). Furthermore, fluorescent imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions, demonstrating the utility of these compounds in environmental monitoring and safety (Emandi, Flanagan & Senge, 2018).

Catalysis and Organic Reactions

In catalysis, N-tert-butyl-2-diphenylphosphino-imidazole has been explored for its reactivity and potential in various organic transformations. This sterically demanding imidazole derivative undergoes metalation reactions leading to products that could be further oxidized or complexed, indicating its versatility as a ligand in catalytic processes (Sauerbrey et al., 2011). Additionally, imidazole derivatives serve as catalysts in the alkylation reaction of phenol and tert-butyl alcohol, showing efficient and easily recyclable properties for organic synthesis applications (Zhang et al., 2022).

Safety And Hazards

Future Directions

The future directions for the research and application of similar compounds often involve their use in various chemical industries. For example, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry . Further investigation and exploration of these compounds’ potential in various fields would contribute to their potential application as novel therapeutic agents or in other industrial applications .

properties

IUPAC Name |

2-tert-butyl-5-iodo-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOIFLXXGBTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-butyl)-4-iodo-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)

![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2768147.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)